

Spectroscopic and Spectrometric Analysis of (3-Bromobenzyl)dimethylamine: A Technical Guide

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Compound of Interest

Compound Name: (3-Bromobenzyl)dimethylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound **(3-Bromobenzyl)dimethylamine**. Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of data from closely related analogs, predicted values based on established principles, and detailed experimental protocols to enable researchers to acquire and interpret their own data.

Synthesis of (3-Bromobenzyl)dimethylamine

A common synthetic route to **(3-Bromobenzyl)dimethylamine** involves the reaction of 3-bromobenzyl bromide with dimethylamine in a suitable solvent such as benzene. Following the reaction, an acid-base extraction is typically performed to isolate the product. The final product is often purified by distillation.^[1]

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for **(3-Bromobenzyl)dimethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Predicted)
~7.4	s	1H	Ar-H (proton between Br and CH ₂ N(CH ₃) ₂)
~7.3	d	1H	Ar-H
~7.1	t	1H	Ar-H
~7.1	d	1H	Ar-H
~3.4	s	2H	-CH ₂ -
~2.2	s	6H	-N(CH ₃) ₂

Solvent: CDCl₃,
Reference: TMS at
0.00 ppm. Predictions
are based on standard
substituent effects on
aromatic systems.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment (Predicted)
~140	Ar-C (quaternary, attached to CH ₂ N(CH ₃) ₂)
~131	Ar-CH
~130	Ar-CH
~128	Ar-CH
~122	Ar-C (quaternary, attached to Br)
~126	Ar-CH
~64	-CH ₂ -
~45	-N(CH ₃) ₂
Solvent: CDCl ₃ , Reference: CDCl ₃ at 77.16 ppm. Predictions are based on standard substituent effects.	

Infrared (IR) Spectroscopy

As a tertiary amine, **(3-Bromobenzyl)dimethylamine** will not exhibit N-H stretching or bending vibrations. The IR spectrum will be characterized by C-H, C-N, and C-Br stretching and bending modes, as well as aromatic C=C stretching.

Table 3: Key IR Absorption Bands

Wavenumber (cm-1)	Intensity	Assignment
3050-3000	Medium-Weak	Aromatic C-H Stretch
2980-2800	Medium-Strong	Aliphatic C-H Stretch (-CH ₂ -, -CH ₃)
~1600, ~1475	Medium-Weak	Aromatic C=C Stretch
~1260	Medium	C-N Stretch
1100-1000	Strong	C-Br Stretch (Aryl)
800-600	Strong	Aromatic C-H Bending (out-of-plane)
Sample preparation: Neat liquid film or KBr pellet.		

Mass Spectrometry (MS)

The mass spectrum of **(3-Bromobenzyl)dimethylamine** is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2] in a roughly 1:1 ratio) will be observed.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion	Comments
213/215	[C ₉ H ₁₂ BrN] ⁺	Molecular ion (M ⁺)
134	[C ₉ H ₁₂ N] ⁺	Loss of Br radical
58	[C ₃ H ₈ N] ⁺	[CH ₂ N(CH ₃) ₂] ⁺ fragment, likely the base peak
91	[C ₇ H ₇] ⁺	Tropylium ion (rearrangement)
170/172	[C ₈ H ₉ BrN] ⁺	Loss of a methyl radical

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **(3-Bromobenzyl)dimethylamine** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single-pulse
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ¹³C NMR:
 - Pulse Program: Proton-decoupled
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -5 to 220 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place one drop of liquid **(3-Bromobenzyl)dimethylamine** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.
- Mount the plates in the spectrometer's sample holder.

Instrument Parameters (FT-IR):

- Scan Range: 4000-400 cm^{-1}
- Number of Scans: 16
- Resolution: 4 cm^{-1}
- A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (GC-MS):

- Prepare a dilute solution of **(3-Bromobenzyl)dimethylamine** (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Inject 1 μL of the solution into the GC-MS system.

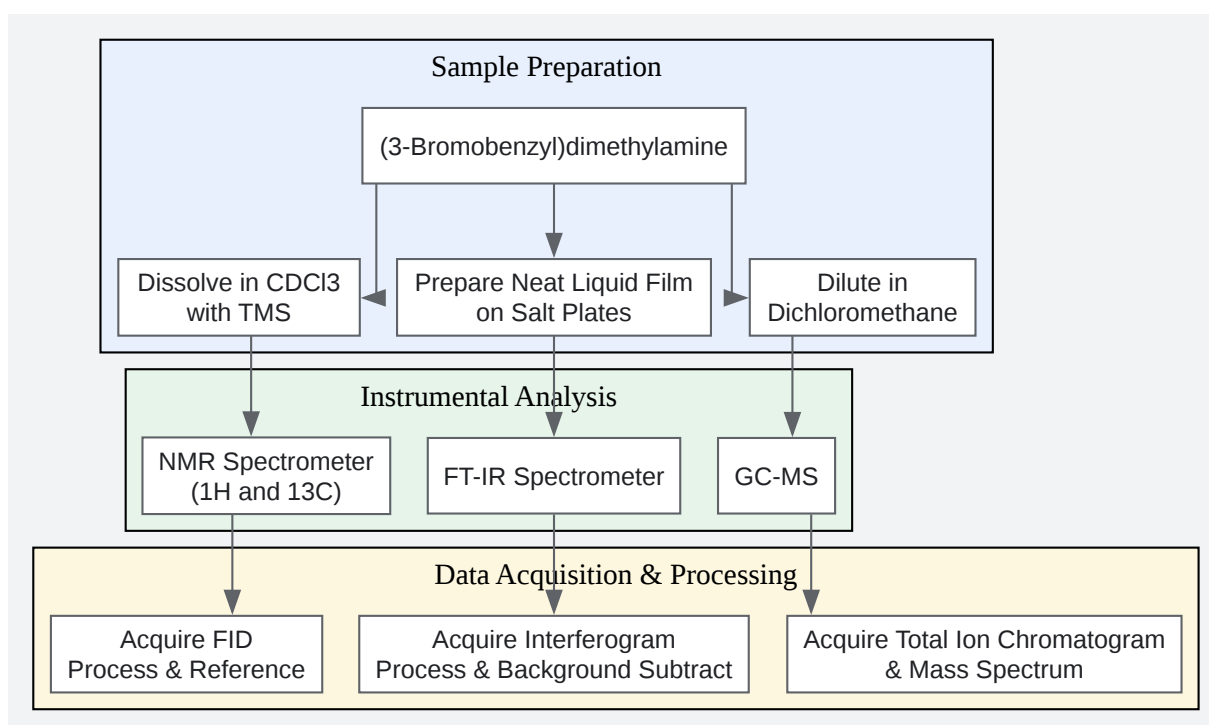
Instrument Parameters (GC-MS with EI source):

- Gas Chromatography:
 - Column: Standard non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 $^{\circ}\text{C}$
 - Oven Program: Start at 50 $^{\circ}\text{C}$, ramp to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$.
- Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 m/z.

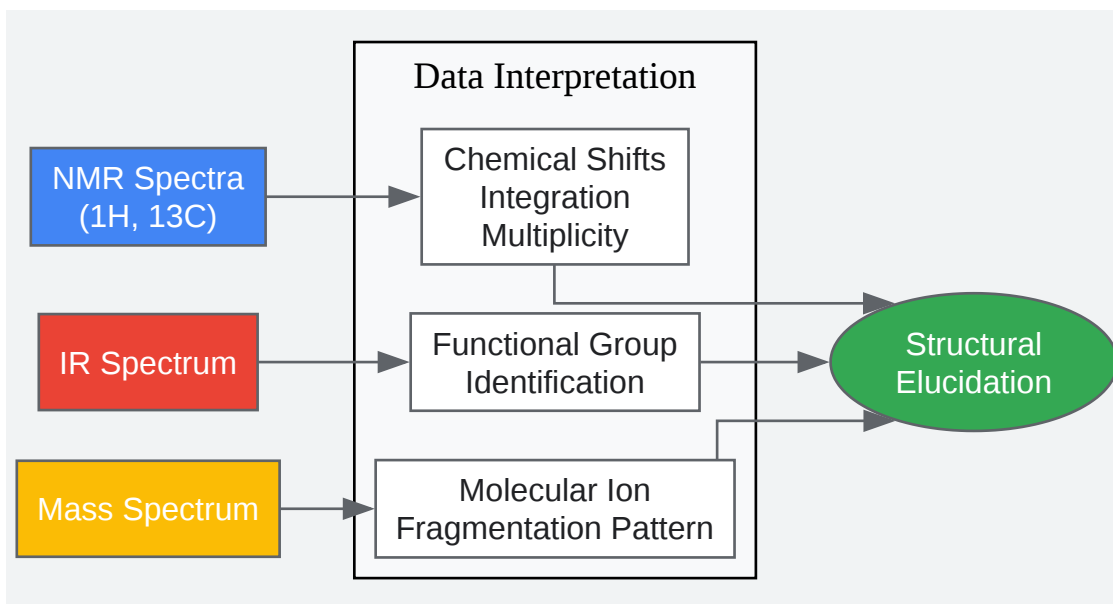
Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.



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Caption: General workflow for spectroscopic analysis.



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Caption: Data interpretation for structural elucidation.

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References

- 1. prepchem.com [prepchem.com]
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